6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Mechanism of Action
Target of Action
It is known that imidazole derivatives are widely used in the field of ionic liquids due to their versatility and relatively high stability .
Mode of Action
It is known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability .
Action Environment
It is known that the crystal cohesion of the compound is achieved by c—h n hydrogen bonds .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction with RIPK1 suggests that this compound could be used as a potential therapeutic agent in treating diseases related to necroptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits potent anti-necroptotic activity in both human and mouse cellular assays . This indicates that this compound can effectively inhibit cell death pathways, thereby protecting cells from necroptosis-induced damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of RIPK1, inhibiting its kinase activity and preventing the downstream signaling that leads to necroptosis . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell survival and death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been observed to maintain its protective effects against necroptosis in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits necroptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which help in its detoxification and excretion . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is crucial for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride typically involves the following steps:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the reaction of aminocarbonyl compounds using the Marckwald reaction, which involves the cyclization of the starting materials to form the fused ring system.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the pyrrolo[1,2-a]imidazole derivative with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under appropriate conditions.
Major Products Formed
Amides, Esters, and Thioesters: These are formed through substitution reactions involving the carbonyl chloride group.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: Its stability and reactivity make it useful in the synthesis of advanced materials, such as ionic liquids and polymers.
Biological Studies: The compound can be used in studies exploring its interactions with biological macromolecules and its potential as a bioactive agent.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the carbonyl chloride group but shares the core fused ring structure.
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Contains a chlorine atom at the 2-position, which can influence its reactivity and applications.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and development .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7(11)5-4-9-6-2-1-3-10(5)6/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKZCOROXGEBTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192294 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-87-9 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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